N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVGAKJNSCGPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound characterized by its unique structure and potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C17H16F2N2O3
- Molecular Weight : 334.32 g/mol
- CAS Number : 1351659-80-7
| Property | Value |
|---|---|
| Molecular Formula | C17H16F2N2O3 |
| Molecular Weight | 334.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves several synthetic steps including the formation of oxalamide linkages through reactions involving appropriate amines and oxalic acid derivatives. The detailed synthetic route is critical for ensuring the purity and yield of the final product, which can be assessed using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxalamide derivatives. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including lung cancer cells (A549). The IC50 values observed were promising, indicating that modifications in the oxalamide structure could enhance biological efficacy.
- Cytotoxicity Studies :
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the modulation of key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant properties of oxalamides have also been explored. Compounds in this class have shown moderate antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A recent investigation into similar oxalamide compounds revealed that certain modifications could significantly enhance their anticancer properties. In vitro tests indicated that derivatives with specific fluorine substitutions displayed improved binding affinity to cancer cell receptors, leading to increased cytotoxic effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression, providing a rational basis for its use as an anticancer agent .
Scientific Research Applications
A. Medicinal Chemistry
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has garnered interest in drug development due to its potential as a therapeutic agent. Its structure suggests possible interactions with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes, potentially leading to applications in treating diseases like cancer or diabetes.
- Receptor Modulation: Its binding affinity to receptors can be explored for developing drugs that modulate physiological responses.
B. Material Science
In material science, this oxalamide can be utilized to create advanced materials with tailored properties:
- Polymer Synthesis: The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
- Nanomaterials: Its unique chemical structure may facilitate the development of nanomaterials for applications in electronics or photonics.
C. Organic Synthesis
As a versatile building block, this compound is valuable in organic synthesis:
- Reagent in Reactions: It can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
- Intermediate for Complex Molecules: The compound can be used to synthesize more complex organic molecules that are important in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
- Anticancer Activity: Research has shown that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may demonstrate similar properties due to its structural features.
- Antimicrobial Properties: Preliminary investigations indicate that oxalamides possess antimicrobial activity. This compound could be further explored for developing new antibiotics or antimicrobial agents.
- Chemical Reactivity Studies: Research focusing on the reactivity of fluorinated compounds highlights the enhanced stability and reactivity offered by fluorine substituents, making this compound a candidate for further exploration in synthetic methodologies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include differences in halogenation (F, Cl), hydroxyl positioning, and aromatic substituents, which influence molecular weight, polarity, and bioavailability.
Table 1: Structural and Molecular Comparison
*Note: The target compound’s molecular weight is estimated based on structural similarity.
Key Observations:
- Halogenation : Fluorine and chlorine substituents enhance metabolic stability and binding affinity but may increase molecular weight (e.g., 388.29 for the trifluoro analog ).
- Hydroxyl Positioning: The 2-hydroxy group in the target compound and its analogs improves water solubility compared to non-hydroxylated variants .
Insights:
- Hydroxyl groups facilitate glucuronidation, a high-capacity detoxification pathway, suggesting a favorable safety profile at moderate doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving coupling reactions between activated oxalyl chloride derivatives and substituted amines. For example:
React 3,4-difluoroaniline with ethyl oxalyl chloride in dichloromethane (DCM) under inert conditions to form the intermediate oxalamide .
Purify intermediates via silica gel flash chromatography (ethyl acetate/hexane gradients) to remove unreacted starting materials .
Couple the intermediate with 2-hydroxy-3-phenylpropylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DCM or DMF .
- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to achieve >95% purity. LC-MS and ¹H NMR are critical for verifying structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Techniques :
- LC-MS (APCI+) : Confirm molecular weight (e.g., observed [M+H]+ at m/z 439.19 for related analogs) .
- ¹H/¹³C NMR : Identify substituent-specific signals (e.g., aromatic protons at δ 7.41–7.82 ppm for fluorophenyl groups; hydroxypropyl protons at δ 3.56–5.48 ppm) .
- HPLC : Monitor purity using reverse-phase methods (e.g., 97.9% purity achieved for antiviral analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : The 3,4-difluorophenyl group enhances metabolic stability and target binding affinity compared to chlorophenyl analogs, as fluorine’s electronegativity improves hydrophobic interactions .
- Hydroxypropyl Chain : The 2-hydroxy-3-phenylpropyl moiety increases solubility and enables hydrogen bonding with biological targets (e.g., HIV gp120 in antiviral studies) .
Q. How can researchers resolve discrepancies in synthetic yields or purity across studies?
- Data Contradiction Analysis :
- Yield Variability : Differences in reaction conditions (e.g., solvent choice, catalyst loading) may explain yield discrepancies. For example, using DMAP as a catalyst improved oxalamide coupling yields from 36% to 53% in related compounds .
- Purity Issues : Contaminants from incomplete coupling can be mitigated via trituration with diethyl ether or repeated column chromatography .
Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
- Advanced Methodologies :
- Prodrug Design : Modify the hydroxypropyl group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated for structurally similar oxalamides .
- Validation : Use pharmacokinetic studies (e.g., Cₘₐₓ, AUC) in rodent models to compare bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
